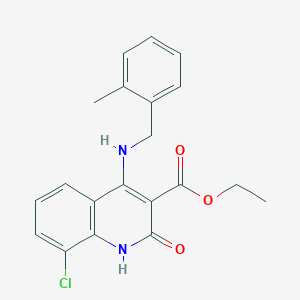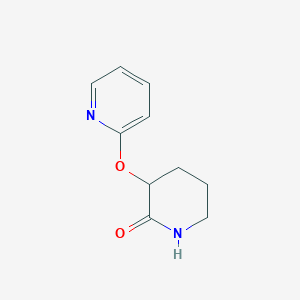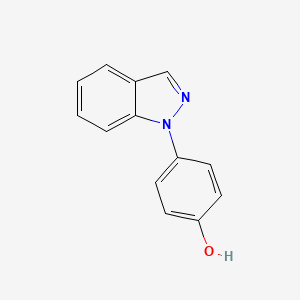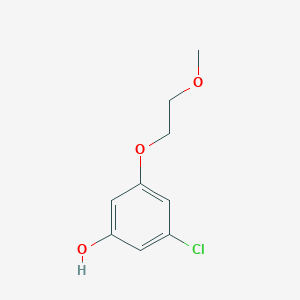![molecular formula C14H27ClN2O3 B2416423 tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride CAS No. 2193064-50-3](/img/structure/B2416423.png)
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2193064-50-3 . It has a molecular weight of 306.83 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 306.83 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.Scientific Research Applications
Microbial Degradation and Environmental Fate
Microbial degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) is crucial in understanding the environmental fate of such substances. Studies reveal that these compounds can be biodegradable under various conditions, including oxic and anoxic environments. However, the degradation pathways, especially under anoxic conditions, are not fully understood. The degradation processes are influenced by site-specific conditions, highlighting the importance of understanding the biogeochemical factors governing the degradation capabilities of intrinsic microbial communities (Schmidt et al., 2004).
Synthetic Phenolic Antioxidants and Toxicity
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been found in various environmental matrices and even within human tissues. Concerns about the toxicity of SPAs have been raised, with some studies suggesting that certain SPAs may cause hepatic toxicity, endocrine disruption, or even carcinogenic effects. These findings underscore the need for further research into the toxicity of SPAs, their environmental behaviors, and the development of safer alternatives (Liu & Mabury, 2020).
Ethyl tert-Butyl Ether (ETBE) Degradation in Soil and Groundwater
Ethyl tert-butyl ether (ETBE) is another fuel additive whose biodegradation in soil and groundwater is of interest. Microorganisms capable of degrading ETBE aerobically have been identified. However, the degradation kinetics are slow, and the metabolic limitations are not fully elucidated. Additionally, the presence of co-contaminants can either limit or enhance the biodegradation of ETBE, adding another layer of complexity to understanding its environmental fate (Thornton et al., 2020).
Decomposition of Methyl Tert-Butyl Ether
The decomposition of methyl tert-butyl ether (MTBE) has been explored using radio frequency (RF) plasma reactors. The study demonstrates the feasibility of using RF plasma reactors for decomposing and converting MTBE into simpler compounds, presenting an alternative method for addressing MTBE contamination in the environment (Hsieh et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKARRUDXKFTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1-isopropyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2416340.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)
![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)

![1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2416363.png)